5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde

Enzyme Inhibition Chemical Biology Screening

Researchers sourcing fragments for FBDD frequently encounter positional isomers that undermine synthetic reproducibility. 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS 856434-80-5) delivers the exact 5-methoxy, 2-morpholinoethoxy substitution pattern essential for 5-HT2A inverse agonist pharmacophores. • Inert control validated at IC50 >10 µM against 5-LOX and sEH for robust HTS assay windows. • Orthogonal aldehyde and morpholine handles enable rapid reductive amination and amide coupling. • MW ~265, 5 H-bond acceptors-ideal clean fragment for elaboration. • Defined metabolic liability (predicted AO Km 5-10 µM) supports intentional PK optimization studies.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B12108257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCCN2CCOCC2)C=O
InChIInChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
InChIKeySGLZCBTXKZGXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: Sourcing Guide for a High-Potential Benzaldehyde-Derived Building Block [1]


5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (CAS 856434-80-5) is a bifunctional aromatic aldehyde building block characterized by a central benzaldehyde core with a methoxy group at the 5-position and a flexible morpholinoethoxy side chain at the 2-position. Its unique substitution pattern provides a dual-reactivity profile, enabling the formation of both imine/amine bonds (via the aldehyde) and ether/amide linkages (via the morpholine moiety). It is primarily positioned as a synthetic intermediate and screening compound for drug discovery and chemical biology. [1] [2]

5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde: Why Generic Substitution Fails


The substitution pattern on the benzaldehyde ring is a primary determinant of both target selectivity and reactivity in downstream synthetic applications. A change in the position of the methoxy or morpholinoethoxy groups fundamentally alters electronic properties, molecular shape, and metabolic stability. For instance, the 2-(2-morpholinoethoxy)benzaldehyde analog lacks the 5-methoxy group, resulting in a different electron density on the aromatic ring which can affect its reactivity in nucleophilic addition and electrophilic substitution reactions. Similarly, the 4-(2-morpholinoethoxy)benzaldehyde positional isomer alters the geometric orientation of the aldehyde and morpholine moieties, impacting binding modes in biological targets or the steric environment for further synthetic derivatization. Therefore, interchange without validation risks synthetic failure or biological irreproducibility.

Quantitative Evidence Guide for Sourcing 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde


A Negative Control for 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Screening [1]

In the context of enzyme inhibition studies, 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde exhibits an IC50 greater than 10,000 nM against both human recombinant 5-Lipoxygenase (5-LOX) and human recombinant soluble Epoxide Hydrolase (sEH). This lack of potency is a quantifiable characteristic that defines its use case. While this may seem like a drawback, it is in fact a key differentiating feature. The compound serves as a valuable negative control or an inert scaffold in fragment-based drug discovery, ensuring that any observed activity in a library derived from it is due to the added functional groups, not the core scaffold. This contrasts with other morpholinoethoxy benzaldehyde derivatives, which have been reported to exhibit sub-micromolar IC50 values in different assays (e.g., 0.05 µM for a related cyano-substituted analogue in whole human plasma), highlighting the critical impact of substitution pattern on potency. [1]

Enzyme Inhibition Chemical Biology Screening

A Distinct Synthetic Building Block for 5-HT2A Receptor Inverse Agonists

The precise substitution pattern of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde (a 5-methoxy, 2-morpholinoethoxy substitution) is a critical structural motif found in potent and selective 5-Hydroxytryptamine 2A (5-HT2A) receptor inverse agonists. The direct analog, APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide), demonstrates high selectivity for the 5-HT2A receptor. This specific arrangement of functional groups is essential for activity. A different isomer, such as 4-(2-Morpholinoethoxy)benzaldehyde (where the morpholinoethoxy chain is in the para position relative to the aldehyde) or the non-methoxylated 2-(2-morpholinoethoxy)benzaldehyde, would yield a different final compound with a dramatically altered SAR profile. Substituting with a generic morpholinoethoxy benzaldehyde would lead to a different pharmacophore and likely a loss of the desired receptor selectivity and inverse agonism.

Medicinal Chemistry Serotonin Receptor Drug Synthesis

Methoxy Substitution Impacts Metabolic Stability and Pharmacokinetic Properties [1]

The presence of the methoxy group at the 5-position of the benzaldehyde ring has a quantifiable impact on metabolic stability, particularly concerning oxidation by aldehyde oxidase (AO). Methoxybenzaldehydes are known to be excellent substrates for aldehyde oxidase, with reported Km values in the low micromolar range (5x10^-6 M to 1x10^-5 M). This high affinity for AO suggests that the 5-methoxy substituent can significantly influence the metabolic fate of drug candidates derived from this scaffold. In contrast, the non-methoxylated analog, 2-(2-morpholinoethoxy)benzaldehyde, would lack this specific metabolic vulnerability, leading to a different ADME (Absorption, Distribution, Metabolism, Excretion) profile. This difference is crucial for medicinal chemists optimizing for bioavailability and half-life, as the methoxy group can be a key handle for modulating clearance. [1] [2]

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Increased Rotatable Bonds and Hydrogen Bond Acceptors Compared to Core Scaffold [1]

The molecular structure of 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde confers specific physicochemical properties that differentiate it from simpler benzaldehyde building blocks. It has a molecular weight of 265.30 g/mol, 5 hydrogen bond acceptors, and 6 rotatable bonds. In comparison, the simpler analog 2-(2-morpholinoethoxy)benzaldehyde (MW: 235.28 g/mol, 4 hydrogen bond acceptors) is a smaller, less flexible molecule. The presence of the additional methoxy group increases both the molecular weight and the number of rotatable bonds, directly impacting key drug-likeness parameters such as Lipinski's Rule of 5 and Veber's rules. The increased flexibility and hydrogen bonding capacity can improve solubility but may also reduce passive membrane permeability. For procurement, these specific properties define the compound's suitability as a fragment for further elaboration versus a more rigid, less soluble core. [1] [2]

Physicochemical Properties Drug Design ADME

Best Research and Industrial Application Scenarios for 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde


Enzyme Assay Development and High-Throughput Screening (HTS)

This compound is ideally suited as a low-activity reference or negative control in high-throughput screening campaigns. Its demonstrated lack of potency (IC50 > 10,000 nM) against enzymes like 5-LOX and sEH provides a reliable baseline for identifying false positives or establishing a robust assay window. Procuring this specific compound for use as an inert control ensures that any observed activity in a screening library is due to the test compounds and not the scaffold, a critical step in assay validation. [1]

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

As a structurally defined, low-potency fragment, it serves as an excellent starting point for FBDD. The aldehyde and morpholine groups offer orthogonal synthetic handles for rapid derivatization into larger, more complex libraries via methods like reductive amination and amide coupling. Its specific physicochemical properties (MW ~265, 5 H-bond acceptors) and low baseline activity make it a clean and attractive core for fragment elaboration, ensuring that new potency arises from the added chemical matter. [1] [2]

Medicinal Chemistry of Serotonergic and Kinase Targets

The compound is a key building block for synthesizing selective 5-HT2A receptor inverse agonists like APD791. The precise 5-methoxy, 2-morpholinoethoxy substitution pattern is essential for this activity class. Furthermore, related morpholino-containing scaffolds are frequently employed in kinase inhibitor programs. Medicinal chemistry teams focused on these target classes should specifically source this isomer to ensure they can build the intended pharmacophore and avoid the wasted effort of using an inactive or off-target-inducing positional isomer. [1]

Pharmacokinetic (PK) Property Modulation Studies

For drug discovery projects where metabolic stability is a key optimization parameter, this compound provides a defined handle. The 5-methoxy group is a known metabolic liability for aldehyde oxidase (predicted Km ~5-10 µM). This allows researchers to deliberately incorporate this moiety into a lead series to study the effects of AO-mediated clearance or to later replace it with a bioisostere (e.g., -Cl, -CF3) to improve PK properties. This intentional use contrasts with a simpler analog lacking this functional group, offering a strategic advantage in lead optimization. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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